Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate
Description
Ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound with a fused imidazole-pyrimidine core. This structure is characterized by a chloro substituent at the 6-position and an ethyl ester group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.63 (CAS 64067-99-8) . The compound is a key intermediate in medicinal chemistry, particularly in synthesizing antiviral and kinase-inhibiting agents . Its reactivity is influenced by the electron-withdrawing chloro group and the ester functionality, enabling diverse derivatization pathways such as hydrolysis, amidation, and cross-coupling reactions .
Properties
CAS No. |
944896-79-1 |
|---|---|
Molecular Formula |
C9H8ClN3O2 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 |
InChI Key |
YQNQDEXCNISELQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=NC2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The presence of the chloro substituent enhances its binding affinity to the target enzymes, thereby increasing its potency .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Core Heterocycle Differences : Pyrimidine (two N atoms at 1,3 positions) vs. pyridazine (two adjacent N atoms) vs. pyridine (one N atom) significantly alter electronic properties and reactivity. Pyridazine derivatives exhibit stronger electron-deficient behavior, enhancing susceptibility to nucleophilic attack .
- Halogen Effects : Bromo analogues (e.g., 944896-67-7) show higher reactivity in Suzuki-Miyaura cross-coupling due to the weaker C–Br bond vs. C–Cl .
- Ester Position : Isomers like 3-carboxylates (e.g., 1150566-27-0) vs. 2-carboxylates exhibit divergent reactivity in Dimroth rearrangements. For example, ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo isomerization to 3-carboxamides under basic hydrolysis .
Reactivity Highlights :
Critical Insights :
- Core-Dependent Efficacy : Pyrimidine-based compounds (e.g., 64067-99-8) show superior kinase inhibition due to optimal N-atom spacing for ATP-pocket binding, while pyridine derivatives (e.g., 67625-38-1) favor CNS targets like GABA receptors .
- Halogen Impact : Bromo analogues exhibit enhanced antiviral potency, likely due to increased lipophilicity and membrane permeability .
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